molecular formula C20H19N3O5S B2888050 ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 922014-23-1

ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2888050
CAS No.: 922014-23-1
M. Wt: 413.45
InChI Key: YIGSFIVLTNVAQV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features several notable structural motifs, including a benzo[d][1,3]dioxole moiety and a thieno[2,3-c]pyridine core, which may contribute to its pharmacological properties.

Chemical Profile

PropertyValue
Molecular FormulaC22H22N4O5
Molecular Weight406.44 g/mol
IUPAC NameThis compound
InChI Key[Not available in search results]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The benzo[d][1,3]dioxole moiety is known for its ability to intercalate with DNA and modulate enzyme activities. The thieno[2,3-c]pyridine structure may participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity to specific receptors or enzymes.

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may also possess similar antioxidative effects.

Enzyme Inhibition

Research into related compounds has demonstrated potent inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The potential of this compound to inhibit these enzymes could make it a candidate for further investigation as a therapeutic agent in cognitive disorders.

Study 1: Acetylcholinesterase Inhibition

In a study evaluating the biological activity of thienopyridine derivatives, compounds structurally related to this compound were found to exhibit significant AChE inhibitory activity. The most active derivative showed an IC50 value in the nanomolar range, indicating strong potential for therapeutic applications in Alzheimer's disease management .

Study 2: Antioxidative Effects

Another research effort focused on the antioxidative properties of compounds similar to those containing the benzo[d][1,3]dioxole moiety. These studies demonstrated that such compounds could protect neuronal cells from amyloid beta-induced oxidative damage by enhancing cellular antioxidant defenses . This suggests that this compound may also mitigate oxidative stress in neurodegenerative contexts.

Properties

IUPAC Name

ethyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-2-26-20(25)23-6-5-13-14(9-21)19(29-17(13)10-23)22-18(24)8-12-3-4-15-16(7-12)28-11-27-15/h3-4,7H,2,5-6,8,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGSFIVLTNVAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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